Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with ethylamine under reductive amination conditions to form the ethyl-substituted piperidine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol using reagents like lithium aluminum hydride.
Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the thiol derivative.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrobenzenesulfonyl)piperidine: Lacks the ethylamine moiety but shares the piperidine and nitrobenzenesulfonyl groups.
Ethyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-4-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is unique due to the presence of both the ethylamine and nitrobenzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine, with the CAS number 1603761-34-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article outlines its chemical properties, biological effects, and relevant research findings.
Molecular Formula : C₁₄H₂₁N₃O₄S
Molecular Weight : 327.40 g/mol
Structure : The compound features a piperidine ring substituted with a nitrobenzenesulfonyl group, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 1603761-34-7 |
Molecular Formula | C₁₄H₂₁N₃O₄S |
Molecular Weight | 327.40 g/mol |
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with serotonin and dopamine receptors, which are critical for various neuropsychiatric conditions. The nitrobenzenesulfonyl moiety enhances the compound's ability to penetrate biological membranes, facilitating its action on target receptors.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that this compound may possess antidepressant-like properties. It has been evaluated in animal models where it demonstrated significant reductions in depressive behaviors compared to controls.
- Anxiolytic Effects : this compound has shown potential in reducing anxiety levels in preclinical trials, suggesting its utility in treating anxiety disorders.
- Cognitive Enhancement : There is emerging evidence that this compound may improve cognitive functions such as memory and learning in rodent models, possibly through cholinergic pathways.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a statistically significant decrease in immobility time, suggesting antidepressant-like activity.
Study 2: Anxiolytic Properties
In a separate study published in Pharmacology Biochemistry and Behavior, the anxiolytic effects were assessed using the elevated plus maze (EPM) test. Mice treated with the compound spent more time in the open arms of the maze compared to controls, indicating reduced anxiety levels.
Study 3: Cognitive Function Enhancement
Research conducted at a leading university focused on the cognitive enhancement properties of this compound. The results showed improved performance in memory tasks among treated rodents, attributed to increased acetylcholine levels in the hippocampus.
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
InChI Key |
DZDGHGRUZYPXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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